3-Isopropylphenol
Overview
Description
Identification of Structural and Spectral Properties
The study of 3-(p-isopropylphenyl)-5-(o,m,p-nitrophenyl)-1-phenylformazans utilized a combination of spectroscopic techniques and quantum chemical calculations to characterize the synthesized formazan compounds. The molecular structures, vibrational frequencies, and chemical shifts were analyzed using the B3LYP method with a 6-311+G(d,p) basis set. Additionally, the study explored the non-linear optical properties and thermodynamic characteristics of these compounds, providing a comprehensive understanding of their structural and spectral properties .
Steric Effects in Polypyrazolylborate Ligands
The synthesis and coordination chemistry of polypyrazolylborate ligands, which include 3-isopropylpyrazolyl groups, were investigated. These ligands were synthesized through the reaction of tetrahydroborate ion with appropriate pyrazoles. The study demonstrated that these ligands possess unique properties and serve as intermediates between unhindered and sterically bulky ligands. Metal complexes were prepared and characterized, with some being further analyzed using X-ray diffraction techniques .
Conformational Equilibrium in Propofol
Broadband chirped-pulse microwave spectroscopy was employed to study the conformational equilibrium of propofol, a compound closely related to 3-isopropylphenol. The study identified three conformers and provided insights into the torsional potential and barrier heights associated with the internal rotation of the hydroxyl group. The carbon backbone structure was confirmed, and ab initio calculations supported the findings on the potential energy surface and molecular properties .
Synthesis of 3-Hydroxythiophenol
Two novel and practical syntheses of 3-hydroxythiophenol were developed using inexpensive starting materials. The study provided a cost comparison of these syntheses, highlighting their efficiency and potential for large-scale production. This compound is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds .
Thiobisphenols from 3-Alkylphenols
The synthesis of thiobisphenols from 3-alkylphenols derived from natural phenolic lipids was explored. The reaction with sulfur dichloride yielded isomeric products, with the study focusing on the role of solvent and catalyst in the reaction. Structural evidence for the isomers was obtained through related reactions of bromo- and chloro-substituted methylphenols .
High Purity p-Isopropylphenol Synthesis
A high purity p-isopropylphenol was synthesized from β-pinene through a sequence of oxidation, ring-opening, and dehydrogenation. The study discussed factors affecting the ring-opening and dehydrogenation processes, achieving an overall yield of 31% and providing a method for the efficient production of p-isopropylphenol .
Oxidation Products of 4-Isopropylphenol
The oxidation of 4-isopropylphenol in aqueous solutions was examined, identifying unusual products formed through nucleophilic addition at the intermediate quinone methide. The study utilized chromatography and mass spectrometry to identify the products and explored the intensity of electrochemical oxidation by varying electrode potential .
Thermal Expansion of 4-Isopropylphenol Crystal Structure
The crystal structure of 4-isopropylphenol was analyzed at various temperatures using X-ray diffraction. The study calculated thermal expansion coefficients and characterized the torsional motion of the isopropyl group. The results were compared with spectroscopic data, providing a comprehensive understanding of the material's thermal behavior .
Scientific Research Applications
1. Structural Studies and Material Properties
3-Isopropylphenol and its variants have been studied for their structural properties. For example, 4-isopropylphenol, an optically non-linear material, was analyzed using X-ray diffraction to determine its structure at different temperatures. This study calculated the thermal expansion coefficients and characterized the torsional motion of the isopropyl group, providing insights into its potential applications in material science (Wójcik & Holband, 2002).
2. Chemical Bonding and Association
Research on 2-isopropylphenol, a closely related compound, investigated its hydrogen bonding association in various solvents using nuclear magnetic resonance spectroscopy. This study provided valuable information on the chemical shifts and dimerization constants, which are crucial for understanding its chemical behavior and potential applications in chemical synthesis (Luo, Lay, & Chen, 2001).
3. Oxidation Processes and Product Identification
Another study focused on the oxidation of 4-isopropylphenol in aqueous solutions, identifying unusual products of this process. This research offers insights into the mechanisms of organic compound oxidation, contributing to the understanding of natural flavonoids' transformation (Zenkevich & Pushkareva, 2018).
4. Decomposition and Recovery Processes
The decomposition of 2-isopropylphenol in supercritical water was studied to explore non-catalytic recovery methods. This research helps understand the production of phenol and related compounds, useful in various industrial applications (Sato, Haryu, Adschiri, & Arai, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJSLTNSFSOYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044571 | |
Record name | 3-Isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylphenol | |
CAS RN |
618-45-1, 90480-88-9 | |
Record name | 3-Isopropylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, isopropylated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isopropylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2209 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, isopropylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-isopropylhydroxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-ISOPROPYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERD00478GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.